molecular formula C15H20ClNO2 B5814444 2-(2-chlorophenoxy)-N-cycloheptylacetamide

2-(2-chlorophenoxy)-N-cycloheptylacetamide

Cat. No.: B5814444
M. Wt: 281.78 g/mol
InChI Key: QTTPKPYUKNIZLJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-cycloheptylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group attached to an acetamide moiety, which is further linked to a cycloheptyl group

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c16-13-9-5-6-10-14(13)19-11-15(18)17-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTPKPYUKNIZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-cycloheptylacetamide typically involves the following steps:

    Preparation of 2-chlorophenol: This can be achieved by the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 2-chlorophenoxyacetic acid: 2-chlorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-chlorophenoxyacetic acid.

    Synthesis of 2-(2-chlorophenoxy)acetyl chloride: The 2-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Formation of 2-(2-chlorophenoxy)-N-cycloheptylacetamide: Finally, the 2-(2-chlorophenoxy)acetyl chloride is reacted with cycloheptylamine in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production methods for 2-(2-chlorophenoxy)-N-cycloheptylacetamide would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-cycloheptylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-cycloheptylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-cycloheptylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)acetamide
  • 2-(2-chlorophenoxy)ethylamine
  • 2-(2-chlorophenoxy)propionic acid

Uniqueness

2-(2-chlorophenoxy)-N-cycloheptylacetamide is unique due to the presence of the cycloheptyl group, which can impart distinct physicochemical properties and biological activities compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

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